Methyl 3-bromo-6-cyano-2-nitrophenylacetate
Overview
Description
Methyl 3-bromo-6-cyano-2-nitrophenylacetate is a synthetic organic compound characterized by its bromo, cyano, and nitro functional groups attached to a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-6-cyano-2-nitrophenylacetate typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the nitration of a suitable precursor followed by bromination and cyano group introduction. The reaction conditions for these steps often require careful control of temperature, solvent choice, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-6-cyano-2-nitrophenylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromo, cyano, and nitro groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH-) or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.
Scientific Research Applications
Methyl 3-bromo-6-cyano-2-nitrophenylacetate has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Methyl 3-bromo-6-cyano-2-nitrophenylacetate can be compared with other similar compounds, such as Methyl 3-bromo-2-cyano-6-nitrophenylacetate and Methyl 3-bromo-2-nitrobenzoate. These compounds share structural similarities but differ in the position and type of functional groups, leading to variations in their reactivity and applications.
Comparison with Similar Compounds
Methyl 3-bromo-2-cyano-6-nitrophenylacetate
Methyl 3-bromo-2-nitrobenzoate
Methyl 3-bromo-6-nitrobenzoate
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Properties
IUPAC Name |
methyl 2-(3-bromo-6-cyano-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-6(5-12)2-3-8(11)10(7)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYYGALWEHZHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1[N+](=O)[O-])Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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